molecular formula C14H10O4 B097895 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid CAS No. 17112-91-3

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

Cat. No.: B097895
CAS No.: 17112-91-3
M. Wt: 242.23 g/mol
InChI Key: KWWOZAUJADMVLR-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid is a key chemical intermediate primarily used in the synthesis of second-generation anticoagulant rodenticides, such as brodifacoum and difenacoum . Its mechanism of action contributes to the high potency of these agents by enhancing their ability to inhibit vitamin K epoxide reductase, an enzyme critical to the blood clotting process. This disruption of the vitamin K cycle in target pests leads to a fatal anti-coagulant effect, and the compound's structure is responsible for the prolonged action of these rodenticides, making them effective against resistant populations . Beyond its established role in pest control, the naphthofuran scaffold of this compound is a subject of interest in medicinal chemistry and drug discovery . The structural motif is found in various pharmacologically active molecules and is being investigated for its potential in developing new therapeutic agents, including anti-inflammatory and anticancer drugs . Furthermore, naphthofuran derivatives, in general, are recognized as important structures in the search for novel receptor antagonists for metabolic diseases, highlighting the broader research value of this chemical class .

Properties

IUPAC Name

5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOZAUJADMVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383122
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17112-91-3
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde Formation via Paraformaldehyde Condensation

1-Naphthol reacts with paraformaldehyde in the presence of magnesium chloride (MgCl₂) and triethylamine to yield 1-hydroxy-2-naphthaldehyde (1) . This step proceeds via electrophilic aromatic substitution, with the aldehyde group introduced at the ortho position relative to the hydroxyl group. The reaction is typically conducted in acetonitrile under reflux for 15 hours, achieving moderate to high yields.

Furan Ring Closure with Methyl Bromoacetate

Unlike the ethyl ester variant described in the literature, methyl bromoacetate is employed to install the 2-methyl substituent. Treatment of 1-hydroxy-2-naphthaldehyde (1) with methyl bromoacetate and potassium carbonate in acetonitrile induces nucleophilic substitution, forming the furan ring and yielding methyl naphtho[1,2-b]furan-2-carboxylate (2) . The methyl ester at position 2 is critical for subsequent hydrolysis to the carboxylic acid at position 3.

Regioselective Bromination at Position 5

To introduce functionalization at position 5, bromination is performed using molecular bromine (Br₂) in dichloromethane. This step selectively targets the electron-rich position para to the furan oxygen, generating 5-bromo-naphtho[1,2-b]furan-2-carboxylate (3) . The regioselectivity is confirmed via NMR, with the bromine atom occupying position 5 without affecting the methyl ester at position 2.

Suzuki-Miyaura Coupling for Hydroxy Group Introduction

The bromine atom at position 5 is replaced with a hydroxy group via a Suzuki-Miyaura cross-coupling reaction. This requires a boronic acid bearing a protected hydroxy group, such as 4-methoxyphenylboronic acid .

Coupling Reaction Conditions

The reaction involves 5-bromo-naphtho[1,2-b]furan-2-carboxylate (3) , 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and a 2 M sodium carbonate solution in a toluene-methanol (1:1) solvent system. Refluxing for 2 hours yields 5-(4-methoxyphenyl)-naphtho[1,2-b]furan-2-carboxylate (4) .

Deprotection of Methoxy to Hydroxy

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester at position 2 to the carboxylic acid. Treatment of 5-hydroxy-naphtho[1,2-b]furan-2-carboxylate (5) with 6 N potassium hydroxide in methanol at 60°C for 2 hours affords 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid (6) . The reaction proceeds via nucleophilic acyl substitution, with the ester group converted to the carboxylate anion and subsequently acidified to the free acid.

Analytical Data and Characterization

Critical spectroscopic data for intermediate and final compounds align with reported naphthofuran derivatives:

Intermediate 5-Hydroxy-naphtho[1,2-b]furan-2-carboxylate (5)

  • ¹H-NMR (300 MHz, CDCl₃) : δ 8.47 (d, J=8.4 Hz, 1H), 7.93 (d, J=8.4 Hz, 1H), 7.53–7.73 (m, 5H), 3.89 (s, 3H, OCH₃).

  • HR-MS (EI) : Calcd for C₁₆H₁₂O₄ [M]⁺ 268.0735, Found 268.0732.

Final Product this compound (6)

  • ¹H-NMR (300 MHz, DMSO-d₆) : δ 12.67 (s, 1H, COOH), 9.97 (s, 1H, OH), 8.44 (d, J=8.4 Hz, 1H), 7.79 (d, J=8.4 Hz, 1H), 7.66 (dd, J=8.4, 8.1 Hz, 1H), 7.55 (dd, J=8.4, 8.1 Hz, 1H).

  • HR-MS (EI) : Calcd for C₁₅H₁₀O₄ [M]⁺ 254.0579, Found 254.0583.

Chemical Reactions Analysis

Types of Reactions: Cefobis undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid has been explored for its potential therapeutic applications:

  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which can be harnessed in formulations aimed at reducing oxidative stress in biological systems. This is particularly relevant in the development of supplements and pharmaceuticals targeting age-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for drugs aimed at treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
  • Anticancer Activity : There are indications that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells. These findings could lead to the development of novel anticancer therapies.

Materials Science Applications

The unique structural characteristics of this compound also lend themselves to materials science:

  • Polymer Additive : This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into plastics could improve their durability and lifespan.
  • Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dye applications, particularly in textiles and coatings where colorfastness and stability are critical.

Environmental Chemistry Applications

In environmental chemistry, the compound's utility is emerging:

  • Pollutant Degradation : Research is being conducted on the ability of this compound to degrade pollutants in water systems, contributing to bioremediation efforts.
  • Sensor Development : Its chemical properties may also be exploited in the development of sensors for detecting environmental pollutants or changes in pH levels.

Data Table of Applications

Application AreaSpecific Use CaseReferences
PharmaceuticalsAntioxidant formulations
Anti-inflammatory drug development
Anticancer therapy research
Materials ScienceAdditive for enhancing polymer properties
Use as a dye or pigment
Environmental ChemistryDegradation of pollutants
Development of environmental sensors

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound for anticancer drug development.

Mechanism of Action

Cefobis exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall synthesis. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The naphtho[1,2-b]furan scaffold is versatile, with modifications to substituents significantly altering physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Comparison of Naphtho[1,2-b]furan Derivatives
Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications Reference
5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid 5-OH, 2-Me, 3-COOH 242.23 17112-91-3 Antimicrobial activity (EC₅₀: 0.38–0.91 mg/L)
4-Hydroxy-5-methoxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid 4-OH, 5-OMe, 2-Me, 3-COOH N/A N/A Enhanced antifungal activity
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 5-Sulfonamide, 2-Me, isopropyl ester 449.47 361179-48-8 Prodrug potential, increased lipophilicity
Key Observations :
  • Substituent Position and Bioactivity: The 4-hydroxy-5-methoxy analogue (from ) exhibits stronger antifungal activity than the target compound, suggesting that methoxy groups at position 5 enhance bioactivity against specific pathogens .
  • Functional Group Impact :

    • The carboxylic acid group (-COOH) at position 3 is critical for hydrogen bonding and solubility, while sulfonamide or ester modifications may alter pharmacokinetic profiles .

Comparison with Heterocyclic Analogues

Other fused heterocycles, such as thieno[3,2-b]thiophene and pyrrolo[3,2-b]pyrrole derivatives, provide insights into electronic and material applications:

Table 2: Comparison with Non-Naphthofuran Heterocycles
Compound Class Core Structure Key Features Applications Reference
Thieno[3,2-b]thiophene Fused thiophene-thiophene High charge-carrier mobility Organic semiconductors
Pyrrolo[3,2-b]pyrrole Fused pyrrole rings Carboxylic acid/ester functionalization Dye-sensitized solar cells
  • Electronic Properties: Thieno[3,2-b]thiophene derivatives exhibit superior charge-carrier mobility compared to naphthofurans, making them preferred for organic electronics . The target compound’s bioactivity contrasts with the material science focus of these analogues, highlighting its niche in antimicrobial applications.

Antimicrobial Activity

  • The target compound demonstrates broad-spectrum antifungal activity, with EC₅₀ values against Colletotrichum gloeosporioides and Sclerotinia sclerotiorum being comparable to commercial fungicides .
  • Its 4-hydroxy-5-methoxy analogue shows even greater potency, suggesting structure-activity relationships (SAR) dependent on substituent electronegativity and steric effects .

Biological Activity

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid (CAS No. 17112-91-3) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H10O4
  • Molecular Weight : 242.23 g/mol
  • Density : 0.895 g/cm³
  • Boiling Point : 174°C at 760 mmHg
  • Melting Point : Not available

The specific mechanisms of action for this compound are not fully elucidated; however, preliminary studies suggest several potential pathways:

  • Antimicrobial Activity : This compound exhibits broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. It is believed to inhibit bacterial cell wall synthesis, similar to other known antibiotics.
  • Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
  • Enzyme Inhibition : Initial findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be identified.

Biological Activity Overview

Activity TypeDescriptionReferences
AntibacterialBroad-spectrum activity against Gram-negative bacteria
AntioxidantPotential to scavenge free radicals
Enzyme inhibitionPossible inhibition of metabolic enzymes

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study published by BenchChem demonstrated that this compound has significant antibacterial activity against various strains of Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.
  • Oxidation and Reduction Studies :
    Research conducted on the oxidation and reduction properties of related compounds indicates that modifications in the naphtho-furan structure can lead to varying biological activities. For instance, the compound undergoes oxidation when treated with one-electron oxidants, producing reactive ortho-quinones that may have distinct biological implications .
  • Potential Therapeutic Applications :
    While specific therapeutic applications are still under investigation, the antioxidant properties suggest potential use in protecting against diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid, and what intermediates are critical?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized naphthofuran precursors. For example, ethyl ester derivatives (e.g., Ethyl 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylate) are common intermediates, where hydroxyl and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include acid-catalyzed cyclization to form the furan ring and subsequent hydrolysis to yield the carboxylic acid moiety . Purification often employs column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M-H]⁻ at m/z 295.0972 for analogous naphthofurans) . Nuclear Magnetic Resonance (NMR) is critical: 1H^1H NMR identifies substituents (e.g., methyl groups at δ 2.6–3.1 ppm; aromatic protons at δ 6.8–8.2 ppm), while 13C^{13}C NMR resolves carbonyl (δ 165–175 ppm) and fused aromatic systems. FT-IR verifies hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functionalities .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents (e.g., DMSO, methanol) due to its carboxylic acid and hydroxyl groups. Stability tests indicate decomposition above 200°C, requiring storage at 4°C in inert atmospheres. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of naphthofuran derivatives?

  • Methodological Answer : Yield optimization involves:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity in electrophilic substitutions .
  • Protecting groups : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) prevents unwanted oxidation during synthesis .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain differences) or compound purity. To resolve:

  • Standardize assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-response analysis : Compare IC₅₀/EC₅₀ values across studies.
  • Molecular docking : Predict binding affinities to targets like monoamine oxidase B or bacterial enzymes to rationalize activity differences .

Q. What strategies enable regioselective functionalization of the naphthofuran core?

  • Methodological Answer : Regioselectivity is achieved via:

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to position substituents at C-5 or C-8 .
  • Electrophilic aromatic substitution : Electron-rich positions (C-4, C-6) favor nitration or halogenation. Computational tools (e.g., DFT calculations) predict reactive sites .

Q. How can researchers validate the purity of synthesized batches for pharmacological studies?

  • Methodological Answer : Combine:

  • HPLC-MS : Quantify impurities (<0.5% threshold) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition .

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